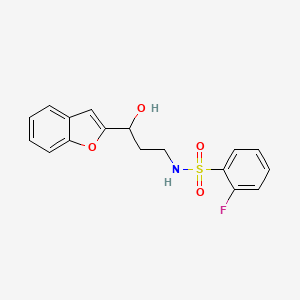

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide is a complex organic compound that combines a benzofuran moiety with a fluorobenzenesulfonamide group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both benzofuran and sulfonamide groups suggests it may exhibit unique biological activities and chemical properties.

Mechanism of Action

Target of Action

Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s worth noting that benzofuran compounds have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Benzofuran compounds are known to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Benzofuran compounds have been found to exhibit various biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide typically involves multiple steps:

Formation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

Hydroxylation: Introduction of the hydroxypropyl group can be achieved via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Sulfonamide Formation: The final step involves the reaction of the benzofuran intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of benzofuran-2-yl ketones or aldehydes.

Reduction: Conversion to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-aminobenzenesulfonamide.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the benzofuran moiety, which is known for its biological activity . It can be used in the development of new drugs targeting specific pathogens.

Medicine

In medicine, the compound’s potential pharmacological activities can be explored for therapeutic applications. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for the development of new antibiotics .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the fluorine atom and the sulfonamide group.

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

Sulfonamide Derivatives: Compounds such as sulfamethoxazole, which is used as an antibiotic.

Uniqueness

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide is unique due to the combination of benzofuran and sulfonamide groups, which imparts a distinct set of chemical and biological properties

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide is a synthetic compound that combines a benzofuran moiety with a fluorinated benzenesulfonamide group. This compound has garnered interest due to its potential biological activities, although specific studies on its mechanisms and effects remain limited. This article reviews available literature regarding its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Benzofuran moiety : A fused benzene and furan ring system, known for various biological activities.

- Fluorinated benzenesulfonamide : A sulfonamide group attached to a fluorinated benzene, which may enhance the compound's pharmacological properties.

The molecular formula is C₁₅H₁₅FNO₃S, indicating a relatively complex structure that may influence its biological interactions.

Anticancer Activity

Benzofuran derivatives have been recognized for their anticancer properties. For instance, studies have shown that certain benzofuran compounds exhibit inhibitory effects on cancer cell proliferation. Although specific data on this compound is scarce, related compounds have demonstrated promising results:

| Compound | IC50 (μM) | Target |

|---|---|---|

| 5α,8α-epoxy-4α,6β-dihydroxyamorphan-2-one | 12.4 | NF-κB in HeLa cells |

| 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5-yl]-1-ethanone | 58 | MCF-7 breast cancer cells |

These results suggest that modifications in the benzofuran structure can lead to significant anticancer activity, indicating potential pathways for further exploration of this compound in cancer research.

Anti-inflammatory Properties

Benzofurans are also noted for their anti-inflammatory effects. Research on similar compounds has shown the ability to inhibit pro-inflammatory mediators such as NO and TNF-α. For example:

| Compound | Effect | Concentration |

|---|---|---|

| 4,7,8-trimethoxy-2,3-dihydrobenzofuran | Decreased iNOS and COX-2 levels | 1 μg/mL |

This suggests that this compound may possess similar anti-inflammatory properties worth investigating.

While specific mechanisms of action for this compound have not been thoroughly documented, the general pharmacological profile of benzofurans includes:

- Enzyme Inhibition : Many benzofurans act as inhibitors of various enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : Some derivatives interact with cellular receptors influencing signaling pathways related to growth and inflammation.

Case Studies

A review of existing literature reveals limited direct studies on the compound itself but highlights the broader class of benzofurans:

- In vitro Studies : Various benzofurans have been tested against cancer cell lines and shown significant cytotoxicity.

- Animal Models : Some derivatives were evaluated in vivo for their therapeutic potential against tumors and inflammatory diseases.

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c18-13-6-2-4-8-17(13)24(21,22)19-10-9-14(20)16-11-12-5-1-3-7-15(12)23-16/h1-8,11,14,19-20H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQLRBAYAKXDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.